2-Amino-6-fluoro-3-propylquinoline
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Overview
Description
2-Amino-6-fluoro-3-propylquinoline is a heterocyclic aromatic compound with the molecular formula C12H13FN2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and industrial processes. The presence of the amino group, fluorine atom, and propyl group in its structure makes it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-3-propylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Another method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters in the presence of a dehydrating agent. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce the propyl group and fluorine atom into the quinoline ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-fluoro-3-propylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-3-propylquinoline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication and repair processes. The presence of the fluorine atom enhances its binding affinity to biological targets, making it a potent compound for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Lacks the fluorine and propyl groups, resulting in different chemical properties and biological activities.
6-Fluoroquinoline: Lacks the amino and propyl groups, affecting its reactivity and applications.
3-Propylquinoline: Lacks the amino and fluorine groups, leading to variations in its chemical behavior and uses.
Uniqueness
2-Amino-6-fluoro-3-propylquinoline is unique due to the combination of the amino group, fluorine atom, and propyl group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
948293-78-5 |
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Molecular Formula |
C12H13FN2 |
Molecular Weight |
204.24 g/mol |
IUPAC Name |
6-fluoro-3-propylquinolin-2-amine |
InChI |
InChI=1S/C12H13FN2/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14/h4-7H,2-3H2,1H3,(H2,14,15) |
InChI Key |
SUSSJKYSKQUPDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)F)N |
Origin of Product |
United States |
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